3-methyl-1-[(4-methylphenethyl)amino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
Overview
Description
3-methyl-1-[(4-methylphenethyl)amino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological and clinical applications due to their structural similarity to naturally occurring nucleotides .
Preparation Methods
The synthesis of 3-methyl-1-[(4-methylphenethyl)amino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can be achieved through various synthetic routes. Common methods include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve the use of alpha halo-ketones and amino nitriles under controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves reagents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-methyl-1-[(4-methylphenethyl)amino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the synthesis of nucleotides, thereby disrupting the replication of viral or cancer cells . The exact mechanism of action can vary depending on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
3-methyl-1-[(4-methylphenethyl)amino]pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is unique due to its specific structural features and biological activities. Similar compounds include:
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Pyrido[1,2-a]benzimidazole derivatives: Explored for their pharmacological potential
These compounds share some structural similarities but differ in their specific functional groups and biological effects .
Properties
IUPAC Name |
3-methyl-1-[2-(4-methylphenyl)ethylamino]pyrido[1,2-a]benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4/c1-15-7-9-17(10-8-15)11-12-24-21-13-16(2)18(14-23)22-25-19-5-3-4-6-20(19)26(21)22/h3-10,13,24H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PADKDKWLERRPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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